3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is a heterocyclic compound that contains a thiophene ring substituted with a piperidin-1-ylmethyl group and a prop-2-yn-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Piperidin-1-ylmethyl Group: The thiophene ring is then functionalized with a piperidin-1-ylmethyl group through nucleophilic substitution reactions.
Addition of Prop-2-yn-1-amine Group: The final step involves the addition of the prop-2-yn-1-amine group to the thiophene ring, which can be achieved through Sonogashira coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure but differ in their substituents.
Piperidine Derivatives: Compounds like piperidine and 4-methylpiperidine have the piperidine ring but lack the thiophene and prop-2-yn-1-amine groups.
Uniqueness
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, piperidin-1-ylmethyl group, and prop-2-yn-1-amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N2S |
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Molecular Weight |
234.36 g/mol |
IUPAC Name |
3-[5-(piperidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H18N2S/c14-6-4-5-12-9-13(16-11-12)10-15-7-2-1-3-8-15/h9,11H,1-3,6-8,10,14H2 |
InChI Key |
FNSRUHZJJUAAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
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